molecular formula C9H12INO2 B8573381 3-Iodo-4-(2-methoxyethoxy)aniline

3-Iodo-4-(2-methoxyethoxy)aniline

Cat. No. B8573381
M. Wt: 293.10 g/mol
InChI Key: RQLQURGUGSVMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C9H12INO2 and its molecular weight is 293.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4-(2-methoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(2-methoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Iodo-4-(2-methoxyethoxy)aniline

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

3-iodo-4-(2-methoxyethoxy)aniline

InChI

InChI=1S/C9H12INO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3

InChI Key

RQLQURGUGSVMAA-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of iron (3.89 g, 69.7 mmol), ammonium chloride (5.0 g, 93.5 mmol), in 100 mL of ethanol and 28 mL of water was heated to reflux. 2-Iodo-1-(2-methoxyethoxy)-4-nitrobenzene (7.5 g, 23.2 mmol) was added and the reaction was heated at reflux for 3 hours. The mixture was cooled to room temperature and filtered through Celite, washed with ethanol. The filtrate was concentrated in vacuo until a precipitate appeared. The precipitate was removed by filtration through Magnesol and the filtrate was concentrated in vacuo to provide 4.0 g of [3-iodo-4-(2-methoxyethoxy)phenyl]amine as an oil; 1H NMR (300 MHz, DMSO-d6) δ 3.33 (s, 3H), 3.62 (t, 2H), 3.95 (t, 2H), 5.01 (d, 2H), 6.55 (d, 1H), 6.73 (d, 1H), 7.03 (s, 1H); MS (ES) m/z294.0 (M+H)
Name
2-Iodo-1-(2-methoxyethoxy)-4-nitrobenzene
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
3.89 g
Type
catalyst
Reaction Step Three

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